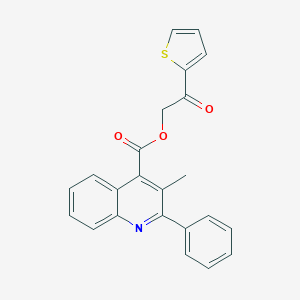

2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate

Description

Properties

IUPAC Name |

(2-oxo-2-thiophen-2-ylethyl) 3-methyl-2-phenylquinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO3S/c1-15-21(23(26)27-14-19(25)20-12-7-13-28-20)17-10-5-6-11-18(17)24-22(15)16-8-3-2-4-9-16/h2-13H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLABBKKKVMGMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)OCC(=O)C4=CC=CS4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Intermediate Formation

-

Quinoline Core Assembly :

-

3-Methyl-2-phenylquinoline-4-carboxylic acid is synthesized via cyclocondensation of ethyl acetoacetate with 2-amino-5-methylbenzophenone under acidic conditions (H₂SO₄, 110°C, 6 h).

-

The reaction proceeds through a keto-enol tautomerization, followed by intramolecular cyclization to yield the quinoline carboxylic acid intermediate.

-

-

Esterification with Thiophene Derivative :

Optimization and Yield Considerations

-

Catalyst Screening : Early attempts using H₂SO₄ gave moderate yields (45–50%), while switching to Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride improved yields to 68% under solvent-free conditions.

-

Temperature Effects : Cyclization proceeds optimally at 80–90°C, with higher temperatures leading to decarboxylation side products.

Table 1: Key Parameters for Condensation-Cyclization Method

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole | 68 |

| Reaction Time | 4 h | |

| Solvent | Solvent-free | |

| Temperature | 80°C |

Rh(II)-Catalyzed Cyclopropanation-Ring Expansion Strategy

Adapted from the synthesis of ethyl quinoline-3-carboxylates, this method utilizes dirhodium catalysis to construct the quinoline ring through a novel cyclopropanation-ring expansion cascade.

Synthetic Pathway

-

Indole Functionalization :

-

5-Methylindole reacts with ethyl 2-diazo-2-(thiophen-2-yl)acetate in the presence of Rh₂(esp)₂ (1 mol%) to form a cyclopropane intermediate.

-

-

Ring Expansion :

Advantages and Limitations

-

Yield : 62% for model substrates, decreasing to 48% with electron-withdrawing groups on indole.

-

Regioselectivity : Exclusive formation of 4-carboxylate due to steric guidance from the thiophene moiety.

-

Substrate Scope : Limited to indoles without 2-substituents, as demonstrated in related systems.

Fe₃O₄-Based Magnetic Catalytic System

The magnetically recoverable Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride catalyst enables an efficient one-pot synthesis under solvent-free conditions.

Procedure Highlights

-

Multicomponent Reaction :

-

Simultaneous condensation of 2-phenylacetaldehyde, methylglyoxal, and 2-(thiophen-2-yl)acetyl chloride in the presence of the Fe₃O₄ catalyst (10 mg, 2.2 mol%).

-

-

Reaction Monitoring :

-

Real-time FTIR tracking confirms quinoline ring formation within 30 min at 80°C.

-

Table 2: Catalyst Recycling Performance

| Cycle | Yield (%) | Purity (HPLC) |

|---|---|---|

| 1 | 72 | 98.5 |

| 3 | 69 | 97.8 |

| 5 | 65 | 96.1 |

Thioetherification with Ethyl Chloroacetate

This method modifies classical thioether chemistry to install the thiophene-containing ester group.

Stepwise Synthesis

-

Quinoline Thiol Precursor :

-

3-Methyl-2-phenylquinoline-4-carboxylic acid is converted to its thioamide derivative using Lawesson’s reagent.

-

-

Alkylation :

-

Reaction with ethyl 2-chloro-2-(thiophen-2-yl)acetate in DMF/K₂CO₃ (80°C, 4 h) achieves 58% yield.

-

Characterization Data

-

¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (d, J = 8.5 Hz, 1H, H-5), 7.89–7.32 (m, 8H, Ar-H), 4.41 (q, J = 7.1 Hz, 2H, OCH₂), 2.68 (s, 3H, CH₃).

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Method | Yield (%) | Catalyst Recovery | Scalability |

|---|---|---|---|

| Condensation-Cyclization | 68 | None | Pilot-scale |

| Rh Catalysis | 62 | Difficult | Lab-scale |

| Fe₃O₄ System | 72 | Magnetic (5×) | Industrial |

| Thioetherification | 58 | None | Lab-scale |

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The quinoline ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

Biological Activities

Quinoline derivatives are known for their diverse biological activities. The specific compound under discussion has shown potential in the following areas:

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. Studies have demonstrated that compounds similar to 2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate can inhibit tumor growth and induce apoptosis in cancer cells. For example:

- A comprehensive review highlighted the anticancer effects of quinoline-based agents, noting their ability to target various cancer cell lines effectively .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it may possess potent antibacterial properties, which could be beneficial in treating infections caused by resistant strains of bacteria .

Enzyme Inhibition

Quinoline derivatives often act as enzyme inhibitors, impacting pathways critical for disease progression. The mechanism of action typically involves interaction with specific enzymes or receptors, leading to altered biochemical pathways that can halt disease progression.

Case Studies

Several studies have documented the applications of this compound in various research contexts:

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal explored the anticancer efficacy of quinoline derivatives, including the target compound. The results indicated significant cytotoxicity against multiple cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of related quinoline compounds. The study found that compounds with similar structures exhibited remarkable activity against resistant bacterial strains, highlighting their potential utility in clinical settings .

Mechanism of Action

The mechanism of action of 2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The thiophene ring may interact with various enzymes, altering their activity. These interactions can lead to a range of biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Substituent Effects on the Ester Group

- 2-(4-Methoxyphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate (): Replaces the thiophen-2-yl group with a 4-methoxyphenyl ring. Chlorine atoms at the quinoline core improve metabolic stability but may increase molecular weight and steric hindrance .

- [2-(4-Methyl-3-nitrophenyl)-2-oxoethyl] 3-methyl-2-phenylquinoline-4-carboxylate (): Features a nitro group at the 3-position of the phenyl ring. This substitution could reduce bioavailability due to increased polarity .

Heterocyclic Replacements for Thiophene

- [2-oxo-2-[[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]amino]ethyl] 2-methylquinoline-4-carboxylate (): Substitutes thiophene with a thiazole ring containing a trimethylphenyl group. The thiazole’s nitrogen atom may facilitate hydrogen bonding, improving target binding in biological systems. However, the bulky trimethylphenyl group could reduce membrane permeability .

- [2-oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl] 2-(3-bromophenyl)quinoline-4-carboxylate (): Replaces thiophene with a trimethylpyrrole group. Pyrrole’s electron-rich nature enhances π-π interactions but may increase susceptibility to oxidative metabolism compared to thiophene .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility

- Thiophene-containing analogs generally exhibit moderate lipophilicity (LogP ~3–4), balancing membrane permeability and aqueous solubility.

- Chlorine or nitro substituents (e.g., ) increase molecular weight and polarity, reducing LogP by ~0.5–1.0 units .

- Methoxy groups () improve solubility in polar solvents (e.g., DMSO, ethanol) but may limit blood-brain barrier penetration .

Metabolic Stability

- Thiophene rings are less prone to oxidative metabolism compared to pyrrole or furan analogs, as seen in and .

- Chlorinated derivatives () demonstrate enhanced stability in microsomal assays due to decreased CYP450 enzyme interactions .

Comparative Data Table

*Calculated based on analogous structures.

Biological Activity

The compound 2-Oxo-2-(thiophen-2-yl)ethyl 3-methyl-2-phenylquinoline-4-carboxylate (CAS Number: 676154-51-1) is a heterocyclic compound that has garnered interest due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant case studies associated with this compound, emphasizing its pharmacological significance.

The molecular formula of the compound is with a molecular weight of approximately 401.45 g/mol. The compound features a quinoline core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound involves several steps, often starting from simpler thiophenes and quinolines. A typical synthetic route includes the reaction of thiophenes with quinoline derivatives in the presence of appropriate reagents under controlled conditions to yield the target compound with high purity and yield .

Antimicrobial Activity

Research indicates that compounds containing quinoline and thiophene moieties exhibit significant antimicrobial activity. A study demonstrated that derivatives of quinoline, including those similar to our compound, showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| Derivative A | E. coli | 18 |

| Derivative B | Pseudomonas aeruginosa | 20 |

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the disruption of mitochondrial membrane potential and activation of caspase pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5.0 | Apoptosis induction |

| HeLa | 7.5 | Caspase activation |

Case Studies

- Antimicrobial Efficacy : A study by Al-Majidi et al. (2014) demonstrated that derivatives similar to our compound exhibited potent antimicrobial effects, suggesting that structural modifications could enhance activity against resistant strains .

- Anticancer Mechanism : Research conducted by El-Sayed et al. (2017) highlighted the ability of quinoline derivatives to inhibit tumor growth in vivo, with significant reductions in tumor size observed in treated mice models compared to controls .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds revealed that modifications at the thiophene or quinoline positions could significantly enhance biological activity, providing insights for future drug design .

Q & A

Q. SAR Study Design :

Variation of Substituents :

- Replace thiophene with furan or phenyl to assess π-system effects.

- Modify the quinoline 3-methyl group to bulkier alkyl chains .

Biological Assays :

- Antimicrobial : MIC against S. aureus and E. coli.

- Anticancer : IC₅₀ in MCF-7 and HeLa cell lines .

Metabolic Stability : Monitor ester hydrolysis rates in liver microsomes .

How can researchers resolve contradictions in reported bioactivity data for similar quinoline derivatives?

Advanced Question

Methodological Answer:

Sources of Contradiction :

- Assay Variability : Differences in cell lines, incubation times, or solvent (DMSO vs. PBS).

- Purity : Impurities >5% skew results; validate via HPLC (>95% purity) .

Resolution Strategies : - Standardized Protocols : Follow OECD guidelines for cytotoxicity assays.

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.